molecular formula C16H17BrN4O2 B2570630 2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034238-02-1

2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2570630
CAS No.: 2034238-02-1
M. Wt: 377.242
InChI Key: HZZIMMJQJBLFGE-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo and methoxy group, and an imidazo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-bromo-5-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Imidazo[1,2-b]pyrazole Moiety: The imidazo[1,2-b]pyrazole moiety can be introduced via a nucleophilic substitution reaction, where the ethyl group is linked to the benzamide core.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interaction of small molecules with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to changes in cellular processes, making it a valuable compound for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and imidazo[1,2-b]pyrazole compounds.

    2-bromo-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    6-methyl-1H-imidazo[1,2-b]pyrazole: A core structure that can be modified to create various derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-11-9-15-20(7-8-21(15)19-11)6-5-18-16(22)13-10-12(23-2)3-4-14(13)17/h3-4,7-10H,5-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIMMJQJBLFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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